N-(Benzoyloxy)-N-phenylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
16817-95-1 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(N-benzoylanilino) benzoate |
InChI |
InChI=1S/C20H15NO3/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)24-20(23)17-12-6-2-7-13-17/h1-15H |
InChI Key |
FOLKGKSEMNGEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(Benzoyloxy)-N-phenylbenzamide
The synthesis of this compound has been approached through various classical organic chemistry reactions. These methods often involve the use of readily available precursors and well-understood reaction mechanisms.
Direct Acylation Procedures
Direct acylation represents a primary strategy for the synthesis of this compound. This approach typically involves the reaction of a suitable nitrogen-containing precursor with an acylating agent. A common method is the reaction of N-phenylhydroxylamine with an excess of benzoyl chloride. In this reaction, the first equivalent of benzoyl chloride acylates the nitrogen atom to form N-benzoyl-N-phenylhydroxylamine. The subsequent acylation of the hydroxyl group by a second equivalent of benzoyl chloride yields the final product, this compound. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The formation of what is referred to as "dibenzoyl phenylhydroxylamine," another name for this compound, is noted during the synthesis of N-benzoyl-N-phenylhydroxylamine when an excess of benzoyl chloride is used. orgsyn.org
Approaches Utilizing N-Phenylbenzamide Precursors
The synthesis can also proceed from precursors that already contain the N-phenylbenzamide core structure. A key intermediate in this approach is N-benzoyl-N-phenylhydroxylamine, also known as N-hydroxy-N-phenylbenzamide. researchgate.netnih.govsigmaaldrich.comnist.gov This precursor can be synthesized by the controlled benzoylation of N-phenylhydroxylamine. orgsyn.org
Once N-benzoyl-N-phenylhydroxylamine is obtained, it can be further acylated at the hydroxyl group to yield this compound. This second acylation step is typically achieved by reacting the precursor with benzoyl chloride in the presence of a base. This two-step approach allows for better control over the reaction and purification of the intermediate, potentially leading to a higher purity of the final product.
| Precursor | Reagent | Product | Reference |
| N-phenylhydroxylamine | Benzoyl chloride | N-benzoyl-N-phenylhydroxylamine | orgsyn.org |
| N-benzoyl-N-phenylhydroxylamine | Benzoyl chloride | This compound | Inferred from orgsyn.org |
Synthetic Strategies Involving Benzoyl Chloride Derivatives
The use of benzoyl chloride is central to many synthetic strategies for this compound. As a highly reactive acylating agent, it readily participates in reactions with hydroxylamines and their derivatives. In the context of synthesizing the target molecule, substituted benzoyl chlorides can also be employed to create a variety of analogues.
The reaction between substituted benzoyl chlorides and 1,3-diphenylthiourea has been explored as a route to N-phenylbenzamides, which are structurally related to the target compound. unej.ac.id While this specific reaction does not yield this compound directly, it highlights the versatility of benzoyl chloride derivatives in forming amide bonds.
Nucleophilic Substitution Reactions in Synthesis
Nucleophilic substitution is a fundamental process in the synthesis of this compound. An interesting approach involves the oxidation of secondary amines with benzoyl peroxide, which can be considered a type of nucleophilic attack of the amine on the peroxide. nih.gov This method has been used for the synthesis of O-benzoyl-N,N-disubstituted hydroxylamines. For instance, the reaction of dibenzylamine (B1670424) with benzoyl peroxide in the presence of a buffer like sodium hydrogen phosphate (B84403) can yield O-benzoyl-N,N-dibenzylhydroxylamine. nih.gov While this example does not produce the exact target molecule, the underlying principle of N-O bond formation via nucleophilic attack on a peroxide is a relevant and advanced strategy.
A study by Yamamoto demonstrated that using cesium carbonate in dichloromethane (B109758) with a 3:1 ratio of benzoyl peroxide to water allows for the synthesis of O-benzoyl-N-monosubstituted hydroxylamines from primary amines with high N-O selectivity. nih.gov This suggests that a similar approach could potentially be adapted for the synthesis of this compound.
Novel and Advanced Synthetic Strategies
Modern synthetic chemistry continuously seeks more efficient, selective, and environmentally benign methods. Research into novel catalysts and reaction pathways is expanding the toolbox for the synthesis of complex molecules like this compound.
Metal-Catalyzed Amidation Approaches
While direct metal-catalyzed amidation to form this compound is not extensively documented, related metal-catalyzed reactions for amide bond formation are prevalent. For instance, palladium-catalyzed reactions are used to synthesize O-substituted hydroxylamines. unco.edu These methods often involve the coupling of an aryl halide with a protected hydroxylamine (B1172632) in the presence of a palladium catalyst.
Furthermore, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved using lithium diisopropylamide (LDA) without a transition metal catalyst. nih.gov Although this specific reaction leads to α-sulfenylated ketones, it demonstrates a novel activation of the amide bond, which could inspire new metal-free approaches for the synthesis of other amide derivatives. The synthesis of N,N'-alkylidene bisamides has also been achieved using heterogeneous catalysts like Montmorillonite K10 clay, showcasing the potential of solid-supported catalysts in amide synthesis. researchgate.net
The synthesis of the precursor N-phenylhydroxylamine can be achieved through the catalytic hydrogenation of nitrobenzene (B124822) using supported platinum catalysts. rsc.org This highlights the role of metal catalysis in the preparation of key starting materials for the synthesis of the target compound.
| Catalyst Type | Reaction | Relevance to Target Compound | Reference |
| Palladium | Coupling of aryl bromides with protected hydroxylamine | Synthesis of O-substituted hydroxylamine precursors | unco.edu |
| Supported Platinum | Hydrogenation of nitrobenzene | Synthesis of N-phenylhydroxylamine precursor | rsc.org |
| Montmorillonite K10 | Condensation to form N,N'-alkylidene bisamides | Example of heterogeneous catalysis for amide synthesis | researchgate.net |
Oxidative Amidation of Aldehydes
A review of the scientific literature did not yield specific examples of the synthesis of this compound via the oxidative amidation of aldehydes. This method generally involves the reaction of an aldehyde with an amine in the presence of an oxidant organic-chemistry.org.
Aminocarbonylation Techniques
A review of the scientific literature did not yield specific examples of the synthesis of this compound using aminocarbonylation techniques.
Routes Employing 1,3-Diphenylthiourea
The scientific literature describes the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea to produce various N-phenylbenzamide derivatives researchgate.net. However, this method has not been documented for the specific synthesis of this compound researchgate.net.
Synthesis from Benzoxazine (B1645224) Derivatives
A review of the scientific literature did not yield specific examples of the synthesis of this compound from benzoxazine precursors.
Methods Utilizing N-Aryl Hydroxylamines
The most chemically plausible route for the synthesis of this compound is the sequential benzoylation of N-phenylhydroxylamine. This process involves the formation of N-phenylhydroxylamine as a key intermediate, followed by two separate acylation steps.
Step 1: Synthesis of N-Phenylhydroxylamine N-phenylhydroxylamine is typically prepared via the reduction of nitrobenzene. A common laboratory method involves the use of zinc dust and ammonium (B1175870) chloride in an aqueous solution to reduce nitrobenzene to the desired hydroxylamine intermediate.
Step 2: Di-benzoylation of N-Phenylhydroxylamine The conversion of N-phenylhydroxylamine to the final product, this compound, proceeds through a two-stage benzoylation.
N-Benzoylation: The first step is the acylation of the nitrogen atom. N-phenylhydroxylamine is reacted with benzoyl chloride, typically in the presence of a base like sodium bicarbonate, to form the stable intermediate, N-benzoyl-N-phenylhydroxylamine (also known as N-hydroxy-N-phenylbenzamide) nih.govbiosynth.comchemeo.comsigmaaldrich.com.
O-Benzoylation: The second step involves the acylation of the hydroxyl group of the N-benzoyl-N-phenylhydroxylamine intermediate. This transformation can be achieved using a second equivalent of benzoyl chloride under Schotten-Baumann conditions, which utilize an aqueous base like sodium hydroxide (B78521) to facilitate the esterification of the hydroxyl group quora.combyjus.comchemistnotes.com. This second acylation yields the final product, this compound.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Nitrobenzene | Zinc Dust, Ammonium Chloride | N-Phenylhydroxylamine |
| 2a | N-Phenylhydroxylamine | Benzoyl Chloride, Base (e.g., NaHCO₃) | N-Benzoyl-N-phenylhydroxylamine |
| 2b | N-Benzoyl-N-phenylhydroxylamine | Benzoyl Chloride, Base (e.g., NaOH) | This compound |
Table 1: Synthetic pathway to this compound via an N-Aryl Hydroxylamine intermediate.
Multicomponent Reaction Protocols
While multicomponent reactions exist for the synthesis of various α-hydroxy amides and other complex amide structures, a review of the scientific literature did not identify a specific multicomponent protocol for the direct synthesis of this compound nih.govresearchgate.net.
Derivatization and Structural Modification Strategies
The scientific literature does not extensively cover the use of this compound as a starting material for further derivatization. Instead, research highlights the inherent chemical reactivity and potential instability of the N-(benzoyloxy)benzamide functional group nih.gov. This class of compounds is known to be susceptible to decomposition, which may proceed through a Lossen rearrangement to form highly reactive isocyanate intermediates nih.gov. This reactivity profile suggests that controlled structural modifications may be challenging, and the compound is more likely to undergo rearrangement or degradation than serve as a stable scaffold for further synthetic transformations.
Introduction of Diverse Substituents onto the Benzamide (B126) Core
The ability to modify the substituents on the benzamide core is crucial for developing new derivatives with specific properties. A primary method for achieving this is through the condensation of substituted benzoic acids with various amines. mdpi.com This approach allows for systematic alterations to the benzene (B151609) rings of the N-phenylbenzamide structure.
For instance, research into novel antiviral agents has led to the synthesis of a series of N-phenylbenzamide derivatives where structural modifications were focused on the substituents at the C-3 position of one benzene ring (Ring A) and on the second benzene ring (Ring B). mdpi.com The initial starting material, 3-amino-4-methoxybenzoic acid, was condensed with a variety of amines to explore the impact of different functional groups on biological activity. mdpi.comnih.gov This highlights a strategy where substituents are deliberately varied to create a library of compounds for further study. The goal of introducing substituents to Ring B was also to enhance metabolic stability, as the unsubstituted ring was considered potentially vulnerable to metabolism. mdpi.com
Table 1: Examples of Reagents for Introducing Substituents
| Starting Material | Coupling Reagent | Activating Reagent | Resulting Core Structure |
|---|
Formation of Related N-Phenylbenzamide Derivatives
The N-phenylbenzamide core serves as a versatile platform for the synthesis of a broader family of related derivatives. These transformations can involve direct reactions on the core structure or multi-step synthetic sequences starting from functionalized precursors.
A common and fundamental method for forming the amide bond is the Schotten-Baumann reaction, which has been used to synthesize N-phenylbenzamide itself. teras.ng More advanced strategies involve the condensation of starting materials that already contain significant functionality. For example, 4-nitro-N-(4-nitrophenyl)benzamide intermediates are synthesized in high yields by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides. nih.gov The nitro groups in these intermediates can then be reduced to diamines, which serve as precursors for more complex derivatives like bis(2-aminobenzimidazoles) and bis(arylimidamides). nih.gov
Further modifications can be made to the synthesized N-phenylbenzamide core. For example, the amine groups on the benzamide scaffold can undergo alkylation through a nucleophilic substitution reaction. mdpi.com To prevent the cleavage of the existing amide bond during this process, a mild base such as sodium bicarbonate is employed. mdpi.com This method has been used to produce both mono- and di-alkylated products. mdpi.com
Synthetic Pathways to this compound Analogues
The synthesis of analogues of this compound involves creating structurally similar compounds, which may include different heterocyclic systems or variations on the N-benzoyloxy group.
An efficient, atom-economical approach for generating complex analogues is the use of one-pot, multi-component reactions. nih.gov A series of novel imidazole-based N-phenylbenzamide derivatives were synthesized using a one-pot reaction of phthalic anhydride, various substituted anilines, and 2,3-diaminomaleonitrile. nih.gov This method, catalyzed by hydrochloric acid in ethanol, produces the desired complex benzamides in high yields (80-85%) within a short reaction time of 2-3 hours. nih.gov
The core N-(benzoyloxy)amine functional group itself is a key synthetic target. Primary amines can be converted into their corresponding N-(benzoyloxy)amines (R-NHOCOPh) in excellent yields under biphasic conditions. nih.gov These intermediates can then react with organoboranes, such as triethylborane, to yield secondary amines, demonstrating a synthetic utility that parallels that of N-chloroamines. nih.gov This methodology provides a direct route to the N-O-benzoyl moiety that is characteristic of this compound.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of N-phenylbenzamides, offering efficient and selective pathways. These methods range from transition metal-catalyzed cross-coupling and C-H activation to the use of bifunctional nanocatalysts.
Role of Catalysts in N-Phenylbenzamide Synthesis
Various metal catalysts have been employed to facilitate the formation of the N-phenylbenzamide skeleton.
Iridium and Rhodium: Cationic Iridium(I)-diphosphine complexes have been shown to effectively catalyze the C-H activation of N-phenylbenzamide, a process in which a carbon-hydrogen bond is cleaved to form a new bond. researchgate.net In contrast, the analogous Rhodium(I) catalyst is significantly less effective for this transformation. researchgate.net
Palladium: Palladium-catalyzed reactions have been explored for amide synthesis. One gas-phase study demonstrated a stepwise process involving the extrusion of sulfur dioxide from a palladium sulfinate complex, followed by the insertion of phenyl isocyanate to form a coordinated amidate anion, which is a precursor to the amide. publish.csiro.au However, attempts to translate this palladium-catalyzed desulfination-insertion reaction to a solution-phase synthesis were unsuccessful. publish.csiro.au
Copper: Copper catalysts are effective for N-arylation reactions to form N-phenylbenzamides. The Chan-Evans-Lam (CEL) coupling of 2-amino-N-phenylbenzamide with phenyl boronic acid has been successfully achieved using a Cu@Phen@MGO catalyst (copper-phenanthroline on magnetic graphene oxide) at room temperature. researchgate.net This heterogeneous catalyst facilitates the formation of the C-N bond with good yields for a range of substituted substrates. researchgate.net
Gold: A bifunctional gold-on-DNA (Au/DNA) nanosystem has been used as a catalyst for the synthesis of amides, including N-phenyl-benzamide, from alcohols and azides. rsc.org
Table 2: Catalysts in N-Phenylbenzamide Synthesis
| Catalyst System | Reaction Type | Reactants | Reference |
|---|---|---|---|
| Cationic Ir(I)-diphosphine | C-H Activation | N-phenylbenzamide | researchgate.net |
| Cu@Phen@MGO | Chan-Evans-Lam Coupling | 2-amino-N-phenylbenzamide, Phenyl boronic acid | researchgate.net |
| Palladium(II) trifluoroacetate | Desulfination-Insertion (Gas Phase) | Benzenesulfinic acid, Phenyl isocyanate | publish.csiro.au |
Enantioselective Synthesis Strategies
The creation of chiral molecules with a specific three-dimensional arrangement (enantioselectivity) is a significant goal in modern chemical synthesis, particularly for pharmaceutical applications. While specific enantioselective strategies for this compound are not extensively documented, methods developed for structurally related compounds provide a clear blueprint for potential approaches.
A powerful strategy for creating chiral N-benzylic heterocycles involves a Ni/photoredox dual catalysis system. nih.gov This method facilitates the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov The key to achieving high enantioselectivity is the use of chiral bi-oxazoline (BiOX) ligands, which coordinate to the nickel catalyst and control the stereochemical outcome of the reaction. nih.gov This C(sp²)-C(sp³) cross-coupling enables the construction of highly enantioenriched products. nih.gov Such an approach, which focuses on forming a chiral center adjacent to a nitrogen atom through cross-coupling, represents a viable and important strategy that could be adapted for the enantioselective synthesis of N-phenylbenzamide derivatives. nih.gov
Reaction Mechanisms and Reactivity Profile
Mechanistic Investigations of N-(Benzoyloxy)-N-phenylbenzamide Formation
The formation of this compound typically involves the acylation of a corresponding hydroxylamine (B1172632) derivative, namely N-hydroxy-N-phenylbenzamide, with an acylating agent like benzoyl chloride. The mechanism of this transformation is rooted in fundamental principles of organic chemistry, primarily nucleophilic substitution.
The principal mechanism for the formation of this compound from N-hydroxy-N-phenylbenzamide and benzoyl chloride is a nucleophilic acyl substitution. In this reaction, the oxygen atom of the N-hydroxy group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
While amides can exhibit imino alcohol-amide tautomerism, this process is not central to the primary formation pathway of the N-O bond in this compound. The key reactive species is the pre-formed N-hydroxy-N-phenylbenzamide. The synthesis of related N-phenylbenzamide derivatives can be achieved through various routes, including the condensation of aminobenzoic acids with amines, often utilizing coupling and activating reagents. nih.gov Another approach involves the Fe-mediated reaction of nitroarenes with acyl chlorides in water, which proceeds through the reduction of the nitro group and subsequent acylation. semanticscholar.orgnih.gov
The direct formation of this compound via acylation does not typically proceed through rearrangement intermediates. However, related N-aryl hydroxylamine precursors can undergo rearrangement reactions under specific conditions. For instance, the Bamberger rearrangement describes the acid-catalyzed conversion of N-phenylhydroxylamine into 4-aminophenol, which involves the formation of a carbocation intermediate via a nitrenium ion after the elimination of water. wiley-vch.de Similarly, the Hofmann-Martius rearrangement involves the acid-catalyzed conversion of an N-alkylated aniline (B41778) to an aryl-alkylated aniline. berhamporegirlscollege.ac.in These rearrangements highlight the potential reactivity of the N-aryl hydroxylamine framework but are distinct from the main N-acylation pathway.
The formation of this compound is a classic example of nucleophilic acyl substitution. libretexts.org The mechanism proceeds in a single, concerted step (SN2-type) or through a stepwise process involving a tetrahedral intermediate.
Nucleophilic Attack: The nucleophilic oxygen atom of N-hydroxy-N-phenylbenzamide attacks the carbonyl carbon of benzoyl chloride.
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Theoretical Studies on Reaction Pathways
To achieve a deeper understanding of the reaction mechanisms at a molecular level, theoretical and computational methods are indispensable. These studies provide insights into transition states, reaction intermediates, and energetic barriers that are often difficult to probe experimentally.
Computational Modeling of Reaction Mechanisms
Computational modeling, including molecular mechanics and molecular dynamics simulations, has been effectively used to study the conformation and interactions of N-phenylbenzamide derivatives. researchgate.netnih.gov Such studies are critical for understanding structure-activity relationships. For instance, molecular mechanics calculations on a series of N-phenylbenzamides have shown that the most active compounds adopt a specific conformation where the phenyl rings are oriented at a significant angle to the central amide plane. researchgate.net This preferred conformation is believed to facilitate crucial intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen. researchgate.net
Molecular docking and molecular dynamics simulations have further elucidated the interactions of N-phenylbenzamide derivatives with biological targets. nih.gov These computational techniques can predict the binding affinity and mode of interaction at a molecular level, helping to rationalize the observed biological activity. nih.gov For example, simulations have been used to understand how active derivatives bind to receptor proteins, providing insights that guide the design of new, more potent compounds. nih.gov
Density Functional Theory (DFT) Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving N-acyl compounds. nih.gov DFT calculations allow for the accurate determination of the geometries of reactants, transition states, and products, as well as the associated energy changes along a reaction pathway.
For example, DFT studies on the thermal decomposition of related N-diacetamides have been used to compare different proposed mechanisms. nih.gov These calculations can explain the influence of substituents on the reaction kinetics. The presence of a phenyl group on the nitrogen atom can significantly alter the activation energy of a reaction by preventing electron delocalization with the aromatic ring, a phenomenon that can be rationalized and quantified using DFT. nih.gov By analyzing various functionals and basis sets, researchers can build a reliable computational model to predict reactivity. nih.gov
DFT is also widely applied to understand various other reaction types, such as cycloadditions, demonstrating its versatility in mechanistic elucidation. mdpi.com The insights gained from these theoretical calculations are crucial for understanding the stability, reactivity, and potential reaction pathways of complex molecules like this compound.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental to the characterization of molecular structures by examining the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By measuring the magnetic properties of atomic nuclei, typically hydrogen-1 (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bond vibrations (stretching, bending) correspond to characteristic absorption bands in the IR spectrum. For N-(Benzoyloxy)-N-phenylbenzamide, one would expect to observe characteristic peaks for its carbonyl (C=O) groups, carbon-nitrogen (C-N) bonds, and carbon-oxygen (C-O) ester linkage, as well as absorptions corresponding to the aromatic rings.
However, a detailed experimental IR or FT-IR spectrum with specific absorption frequencies (in cm⁻¹) for this compound has not been reported in the available literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the exact molecular formula.
For this compound, the molecular formula is C₂₀H₁₅NO₃. This corresponds to a calculated molecular weight and exact mass which are fundamental for its identification via mass spectrometry. While the expected mass is known, detailed experimental data on its fragmentation patterns under techniques like electron ionization (EI) are not documented in the searched sources.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅NO₃ | |
| Molecular Weight | 317.34 g/mol | |
| Monoisotopic Mass | 317.10519334 Da |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The aromatic rings and carbonyl groups in this compound are expected to result in characteristic absorption maxima (λmax).
A specific experimental UV-Visible spectrum for this compound is not available in the reviewed literature.
X-ray Crystallographic Analysis
Single-Crystal X-ray Diffraction for Structural Confirmation
While the crystal structures of many related benzamide (B126) and hydroxamic acid derivatives have been reported, a complete single-crystal X-ray diffraction analysis for this compound (CAS 16817-95-1), including unit cell parameters, space group, and atomic coordinates, is not found in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed scientific databases.
Conformational Analysis Through Crystallography
Similarly, in other complex benzamide derivatives, the conformation can be influenced by bulky substituents. For example, the presence of a cyclohexene (B86901) ring in one derivative forces it into a half-chair conformation. nih.gov The analysis of these crystal structures reveals that the most active compounds often adopt a similar, consistent conformation. nih.gov
Intermolecular Interactions in Crystal Structures
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structures of N-phenylbenzamide derivatives, hydrogen bonding and π-π stacking are significant. researchgate.net The primary interaction is often the hydrogen bond involving the central amide group. nih.gov For instance, in 4-methoxy-N-phenyl-benzamide, molecules are linked by inter-amide N-H⋯O hydrogen bonds, which create C(4) chains that propagate through the crystal lattice. nih.gov
In more complex benzamides, a variety of intermolecular forces contribute to the stability of the crystal lattice. These can include:
Hydrogen bonds: These are crucial and can have energies around -34 kJ/mol. researchgate.net
π–π stacking interactions: These occur between the aromatic rings and contribute to the crystal's stability with energies of approximately -18 kJ/mol. researchgate.net
N–H···π interactions: These weaker hydrogen bonds have energies of about -28 kJ/mol. researchgate.net
Dipole-dipole interactions: These contribute with energies around -18 kJ/mol. researchgate.net
The table below summarizes the typical intermolecular interactions observed in the crystal structures of related benzamides.
| Interaction Type | Typical Energy (kJ/mol) | Description |
| Hydrogen Bonds | -34 | Occur between the amide N-H and a carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net |
| N–H···π | -28 | A weaker hydrogen bond between the amide proton and the π-system of an aromatic ring. researchgate.net |
| π–π Stacking | -18 | Attractive, noncovalent interactions between aromatic rings. nih.govresearchgate.net |
| Dipole-Dipole | -18 | Forces between polar molecules. researchgate.net |
Computational Approaches to Structural Analysis
Computational chemistry provides powerful tools for analyzing the structure and properties of molecules like this compound, complementing experimental data.
Molecular Mechanics Calculations for Conformation Analysis
Molecular mechanics is a computational method used to analyze the conformations of molecules. nih.gov These calculations have been applied to a series of active and inactive benzamides to understand their preferred three-dimensional structures. nih.gov The results from molecular mechanics often correlate well with the conformations observed in experimentally determined crystallographic structures, showing that the most active compounds adopt a similar, consistent conformation. nih.gov This method is particularly useful for exploring the potential energy surface of a molecule and identifying low-energy, stable conformations.
Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized geometries and spectroscopic properties of molecules. researchgate.net For compounds related to this compound, DFT calculations, particularly with dispersion corrections (like DFT-D3), have been used to calculate lattice energies and define the most important intermolecular interactions in their crystal structures. researchgate.net
DFT can be used to:
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
Predict Spectroscopic Properties: Calculate vibrational frequencies (FT-IR) and electronic transitions (UV-Visible), which can then be compared with experimental spectra to confirm the structure. researchgate.net
Calculate Electronic Properties: Determine properties like the HOMO-LUMO gap, which is crucial for understanding the electronic behavior of the molecule.
The following table shows examples of properties that can be calculated using DFT.
| Property | Description |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. researchgate.net |
| Vibrational Frequencies | Corresponds to the peaks in an infrared spectrum. researchgate.net |
| Electronic Transitions | Relates to the absorption of light in the UV-Visible spectrum. researchgate.net |
| Lattice Energies | The energy required to separate the molecules in a crystal into gaseous components. researchgate.net |
Molecular Modeling for Understanding Structural Characteristics
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. For N-phenylbenzamide derivatives, molecular modeling has been instrumental in outlining the structural features necessary for biological activity. nih.gov By comparing the modeled structures of active and inactive compounds, researchers can develop a pharmacophore model. nih.gov
These models have shown that a consistent conformation, which facilitates the formation of hydrogen bonds to the carbonyl oxygen atom, is a key feature of active benzamides. nih.gov In contrast, the conformations of inactive compounds tend to obstruct these critical interactions. nih.gov Molecular modeling studies, therefore, provide a powerful predictive tool for designing new compounds with desired properties. researchgate.net
Advanced Research Perspectives
Theoretical Chemistry and Computational Studies
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties and potential interactions of N-(Benzoyloxy)-N-phenylbenzamide at a molecular level. These in silico approaches offer insights that complement and guide experimental research.
Quantum Mechanical Studies on Molecular Properties
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict various molecular properties of this compound and its derivatives. nih.govmdpi.com For instance, studies on similar benzamide (B126) structures have utilized DFT to optimize molecular geometry, calculating bond lengths, bond angles, and dihedral angles. nih.gov These computational results are often compared with experimental data from techniques like X-ray crystallography to validate the theoretical models. nih.gov
Frontier molecular orbital analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap generally suggests higher reactivity. For a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, the HOMO-LUMO gap was calculated to be 5.3828 eV, indicating its relative stability. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. nih.govnih.gov The MEP maps illustrate the charge distribution and are valuable for predicting how the molecule might interact with other chemical species, including biological receptors. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular stabilization interactions, such as hyperconjugation and hydrogen bonding. nih.gov
Interactive Table: Quantum Mechanical Properties of a Related Benzamide
| Parameter | Value | Significance |
| HOMO Energy | -6.9656 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.5828 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Energy Gap | 5.3828 eV | Indicator of chemical reactivity and kinetic stability. |
| Data derived from a study on 2-(N-allylsulfamoyl)-N-propylbenzamide. mdpi.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of how this compound and its analogs might behave in a biological environment, such as in solution or when interacting with a protein. nih.gov
MD simulations are particularly useful for assessing the stability of a ligand-receptor complex predicted by docking studies. nih.govnih.govnih.gov By simulating the complex over a period of time (e.g., 100 nanoseconds), researchers can observe the conformational changes and evaluate the stability of the binding interactions. nih.govnih.govnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), which provide information about the stability and flexibility of the complex. nih.govnih.gov For example, stable RMSD values over the simulation time suggest a stable binding of the ligand in the receptor's active site. nih.govnih.gov
These simulations can reveal the persistence of hydrogen bonds and hydrophobic interactions, which are crucial for the affinity and specificity of a drug candidate. nih.gov This detailed understanding of the dynamic behavior of the molecule is essential for the rational design of more effective derivatives. scirp.org
Prediction of Binding Interactions Through In Silico Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the potential binding modes of a specific molecule like this compound with a biological target. nih.govscirp.org
Docking studies can provide a binding affinity score, often expressed as a negative Gibbs free energy (ΔG) in kcal/mol, which estimates the strength of the interaction. tjpr.org For instance, a derivative, 4-amino-N'-(benzoyloxy)-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide, showed a strong binding affinity to human dihydrofolate reductase with a ΔG of -9.6 kcal/mol. tjpr.org These scores help in ranking potential drug candidates for further investigation. tjpr.org
The results of docking simulations also provide a three-dimensional visualization of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. nih.govtjpr.org This information is invaluable for understanding the molecular basis of the observed biological activity and for designing new molecules with improved binding characteristics. nih.gov For example, docking studies on N-phenylbenzamide derivatives have been used to identify potential inhibitors of protein kinases, which are important targets in cancer therapy. scirp.org
Interactive Table: Docking Scores of a Benzamide Derivative Against Various Receptors
| Receptor | Binding Affinity (kcal/mol) |
| Bcl-2 | -7.8 |
| BDNF | -7.7 |
| IL-1β | -7.4 |
| Caspase | -7.1 |
| Data derived from a study on Phenytoin, demonstrating the principle of using docking scores to evaluate binding affinity. nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve investigating how the chemical structure of a compound influences its biological activity. For this compound and related compounds, SAR studies aim to identify the key structural features responsible for their chemical behavior and to guide the design of new analogs with enhanced properties.
Investigation of Structural Characteristics Governing Reactivity
SAR studies on related N-phenylbenzamide derivatives have shown that the nature and position of substituents on the phenyl rings significantly impact their biological activity. nih.govnih.gov For example, in the context of developing anti-parasitic agents, modifications to the N-phenylbenzamide core have been explored to improve activity against various kinetoplastid parasites. nih.gov The introduction of different functional groups can alter the molecule's electronic distribution, lipophilicity, and steric properties, all of which can affect its reactivity and binding affinity. nih.gov
Impact of Functional Groups on Chemical Behavior
The functional groups present in this compound and its derivatives play a crucial role in determining their chemical behavior and biological activity. The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which is vital for forming stable interactions with biological macromolecules. iomcworld.com
Studies on various N-phenylbenzamide analogs have demonstrated the significant impact of different functional groups. For example, the introduction of electron-withdrawing groups, such as a nitro group (NO2), has been investigated to enhance the potency of antischistosomal N-phenylbenzamides. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) groups, have been shown to raise the energy of the HOMO, which can amplify rectification in molecular electronics applications. yale.edu
The strategic placement of functional groups can also influence the molecule's pharmacokinetic properties, such as solubility and lipophilicity. nih.gov For instance, replacing a phenyl ring with a more polar pyridazinyl ring has been explored to create less lipophilic compounds with potentially better oral bioavailability. nih.gov
Correlations Between Molecular Structure and Chemical Properties
The chemical properties of this compound are intrinsically linked to its unique molecular architecture. The spatial arrangement of its constituent atoms and functional groups dictates its reactivity, stability, and potential biological interactions.
The core of this compound features a potentially reactive N-O bond within the N-(benzoyloxy)amide functionality. nih.govmdpi.com This structural feature is central to its chemical behavior. The presence of two bulky benzoyl groups and a phenyl group attached to the central nitrogen atom creates significant steric hindrance, which can influence how the molecule interacts with other reagents.
A significant aspect of its chemical character is its inherent instability. nih.govmdpi.com Research has indicated that compounds containing the N-(benzoyloxy)benzamide scaffold can be chemically unstable, with some analogues showing reactivity towards common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) even at room temperature. nih.govmdpi.com This reactivity is believed to be a consequence of the N-O bond's susceptibility to cleavage.
The general class of benzamides, to which this compound belongs, is known for a structure-activity relationship where substituents on the aromatic rings can significantly modulate their chemical and biological properties. ontosight.ai In this compound, the electronic effects of the phenyl and benzoyl groups influence the electron density around the central amide and ester functionalities, thereby affecting bond polarities and the susceptibility of certain bonds to nucleophilic or electrophilic attack. The hydrolysis of related amide structures, for instance, is known to be dependent on both steric and electronic factors, where electron-withdrawing or -donating groups on the acyl or amine moiety can alter the rate of reaction. arkat-usa.org
Table 1: Correlations Between Structural Features and Chemical Properties of this compound
| Structural Feature | Corresponding Chemical Property/Reactivity | Reference |
| N-O bond in the N-(benzoyloxy)amide core | Inherent chemical instability; susceptibility to cleavage. | nih.govmdpi.com |
| N-(benzoyloxy)amide functionality | Prone to undergo Lossen rearrangement to form a reactive isocyanate. | nih.govmdpi.com |
| Overall molecular structure | Potential for Pan-Assay Interference (PAINS) behavior due to reactivity. | nih.govmdpi.com |
| Phenyl and Benzoyl substituents | Influence on electronic properties and steric hindrance around the reactive core. | ontosight.ai |
| Amide and ester functionalities | Sites for potential hydrolysis, with rates influenced by electronic and steric effects. | arkat-usa.org |
Q & A
Q. What are the standard synthetic protocols for N-(Benzoyloxy)-N-phenylbenzamide, and what critical safety considerations must be addressed during synthesis?
Methodological Answer: The synthesis typically involves reacting hydroxylamine derivatives with acyl chlorides. For example, N-(Benzoyloxy)-N-phenylbenzamide can be synthesized via refluxing hydroxylamine hydrochloride with benzoyl chloride in pyridine, followed by purification . Alternatively, N-(alkoxy)-N-(acyloxy)benzamide derivatives are prepared using O-benzyl hydroxylamine hydrochloride and substituted benzoyl chlorides under Schlenk conditions with inert gas protection . Critical safety steps include:
- Conducting hazard analyses for reagents like O-benzyl hydroxylamine hydrochloride (mutagenicity noted in Ames II testing) and sodium pivalate (decomposition risk) .
- Using fume hoods, personal protective equipment (PPE), and protocols for handling volatile solvents (e.g., dichloromethane) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm aromatic proton environments and amide bond geometry. For example, aromatic protons appear at δ 7.00–8.00 ppm, with split signals indicating hindered resonance due to sp-hybridized nitrogen .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the compound’s pyramidal nitrogen geometry and anomeric stabilization between alkoxy and acyloxy groups . For twinned crystals, SHELXPRO or WinGX suites enable data processing .
Q. How should researchers mitigate mutagenicity risks associated with this compound?
Methodological Answer:
- Conduct Ames II testing to assess mutagenicity relative to controls like benzyl chloride .
- Implement engineering controls (e.g., negative-pressure glove boxes) and administrative protocols (e.g., restricted handling hours) .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use functionals like B3LYP with basis sets (e.g., 6-31G*) to model the compound’s anomeric effects. The Colle-Salvetti correlation-energy formula (adapted to local kinetic-energy density) predicts electron distribution around the nitrogen, explaining diminished amide resonance .
- Molecular Docking : Study interactions with biological targets (e.g., tyrosinase) using AutoDock Vina. Align results with experimental IC values (e.g., 2.5 μM for tyrosinase inhibition) to validate binding modes .
Q. What mechanistic pathways explain the thermal decomposition of this compound, and how can side products be minimized?
Methodological Answer:
- HERON Reaction : Thermal decomposition at >100°C proceeds via a six-membered transition state, releasing CO and forming nitrenes. Monitor using Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .
- Side-Product Mitigation : Optimize reaction temperature (<80°C) and use stabilizing agents (e.g., radical scavengers) to suppress by-products like dibenzoyl derivatives .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Variable Analysis : Compare solvent systems (e.g., dichloromethane vs. acetonitrile), stoichiometric ratios (e.g., excess benzoyl chloride), and reaction scales. For example, 125 mmol scales in achieved higher purity due to controlled exothermicity .
- Statistical Design : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) and optimize conditions via response surface methodology .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., trifluoromethyl or methoxy groups) at the phenyl ring and assess tyrosinase inhibition via spectrophotometric assays (IC comparison) .
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding constants () and correlate with electronic effects (Hammett σ values) .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
